molecular formula C17H15ClN2O B1200762 2-(4-Chlorophenyl)-4-propan-2-yloxyquinazoline

2-(4-Chlorophenyl)-4-propan-2-yloxyquinazoline

Cat. No. B1200762
M. Wt: 298.8 g/mol
InChI Key: PFSMHAKCRAKQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-4-propan-2-yloxyquinazoline is a member of quinazolines.

Scientific Research Applications

Antimicrobial Activity

A range of derivatives of 2-(4-chlorophenyl)-quinazoline, including those with modifications such as iodine substitution and different moieties, have been explored for their antimicrobial potential. Studies have shown that these compounds exhibit significant activity against various strains of Gram-negative and Gram-positive bacteria, as well as pathogenic fungi. For example, a series of 2-(4-chlorophenyl)-6-iodoquinazoline derivatives demonstrated marked activity against certain microorganisms (Mosaad, Mohammed, Ahmed, & Abdel-Hamide, 2004). Another study synthesized new quinazoline derivatives that showed antibacterial and antifungal activities against various pathogens, including E. coli and S. aureus (Desai, Shihora, & Moradia, 2007).

Anticonvulsive and Peripheral n-Cholinolytic Activities

Quinazoline derivatives, specifically those involving a 2-(4-chlorophenyl) moiety, have also been researched for their neurological properties. A study focusing on the synthesis of new compounds in this class revealed pronounced anticonvulsive and some peripheral n-cholinolytic activities, while noting an absence of antibacterial activity (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).

Anti-inflammatory and Analgesic Agents

Research has also been conducted on 3-(4-chlorophenyl) derivatives of quinazoline for their potential as anti-inflammatory and analgesic agents. This study synthesized a range of derivatives and screened them for these specific activities (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Catalytic Applications

The catalytic properties of quinazoline derivatives have also been studied. A microwave-accelerated reaction of 1-chloroisoquinolines, catalyzed by palladium in the presence of various additives, has been investigated for the synthesis of new quinazoline derivatives (Prabakaran, Manivel, & Khan, 2010).

Crystal Structure Analysis

Research in crystallography has involved analyzing the molecular structures of various quinazoline derivatives, including those with chlorophenyl groups. This includes studies determining molecular structures via X-ray diffraction and investigating the weak interactions in crystal packing (Mandal & Patel, 2018).

properties

Product Name

2-(4-Chlorophenyl)-4-propan-2-yloxyquinazoline

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-propan-2-yloxyquinazoline

InChI

InChI=1S/C17H15ClN2O/c1-11(2)21-17-14-5-3-4-6-15(14)19-16(20-17)12-7-9-13(18)10-8-12/h3-11H,1-2H3

InChI Key

PFSMHAKCRAKQKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-4-propan-2-yloxyquinazoline
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-4-propan-2-yloxyquinazoline
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-4-propan-2-yloxyquinazoline
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-4-propan-2-yloxyquinazoline
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-4-propan-2-yloxyquinazoline
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-4-propan-2-yloxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.